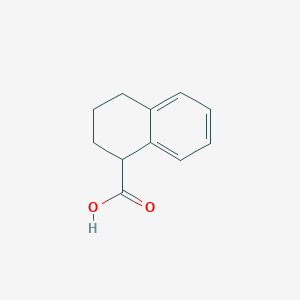

1,2,3,4-Tetrahydro-1-naphthoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLWTJCSPSUGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940758 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-65-4 | |

| Record name | 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAHYDRO-1-NAPHTHOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth guide provides a detailed overview of the essential physical properties of 1,2,3,4-Tetrahydro-1-naphthoic acid, a valuable intermediate in organic synthesis and pharmaceutical development.[1][2] This document moves beyond a simple listing of data points to offer insights into the experimental methodologies used to determine these properties, ensuring a thorough understanding for researchers and drug development professionals. The causality behind experimental choices is explained to provide a robust framework for laboratory application.

Introduction: The Significance of 1,2,3,4-Tetrahydro-1-naphthoic Acid

1,2,3,4-Tetrahydro-1-naphthoic acid, also known as tetralin-1-carboxylic acid, is a bicyclic carboxylic acid with a unique structural framework that makes it a versatile building block in the synthesis of more complex organic molecules.[2] Its applications are particularly notable in the development of pharmaceuticals, agrochemicals, and fine chemicals.[2] The structure of this compound allows for modifications that can enhance the solubility and bioavailability of target molecules, making a thorough understanding of its physical properties crucial for its effective use in drug formulation and advanced chemical research.[2]

Physicochemical Properties: A Quantitative Overview

The physical properties of 1,2,3,4-Tetrahydro-1-naphthoic acid are summarized in the table below. It is important to note that this compound exists as a racemic mixture and as individual enantiomers. The data presented here pertains to the racemic mixture (CAS No. 1914-65-4) unless otherwise specified. Discrepancies in reported values, particularly for the melting point, are common in the literature and can arise from variations in purity and experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |

| Molecular Weight | 176.21 g/mol | [2] |

| Appearance | White to pale cream or beige crystalline powder | [2][3] |

| Melting Point | 79.0 - 86.0 °C | [3] |

| 82.0 - 86.0 °C | [1] | |

| 82 - 85 °C | [1] | |

| Melting Point ((R)-enantiomer) | 53.5 - 59.5 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Slightly soluble in water. Soluble in methanol and chloroform. | [1] |

| pKa (Predicted) | Due to the carboxylic acid functional group, the pKa is expected to be in the range of 4-5 in aqueous solution. |

Spectroscopic Profile: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and aliphatic protons. The aromatic protons on the benzene ring would appear in the downfield region, typically between 7.0 and 8.0 ppm. The proton at the chiral center (C1) would likely be a multiplet due to coupling with the adjacent methylene protons. The aliphatic protons of the tetralin ring system would resonate in the upfield region.

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing around 170-180 ppm. The aromatic carbons would resonate in the 120-140 ppm range, while the aliphatic carbons of the tetralin ring would be found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups within a molecule. The IR spectrum of 1,2,3,4-Tetrahydro-1-naphthoic acid would be characterized by:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A sharp and intense absorption peak around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands would be observed just below 3000 cm⁻¹.

-

C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

Experimental Protocols for Physical Property Determination

The following section details the standardized, self-validating protocols for determining the key physical properties of 1,2,3,4-Tetrahydro-1-naphthoic acid.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. A digital melting point apparatus provides a precise and reproducible method for this determination.

Methodology:

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the dry, crystalline 1,2,3,4-Tetrahydro-1-naphthoic acid is finely powdered. The open end of a capillary tube is pressed into the powder and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.

-

Instrument Setup: The packed capillary tube is placed into the heating block of a digital melting point apparatus.

-

Heating Profile: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.

Solubility Determination

Rationale: Understanding the solubility profile is fundamental for applications in drug delivery and reaction chemistry. A systematic approach using a range of solvents provides a comprehensive picture of the compound's polarity and potential for intermolecular interactions.

Methodology:

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol:

-

Preparation: A small, accurately weighed amount of 1,2,3,4-Tetrahydro-1-naphthoic acid (e.g., 10 mg) is placed in a vial.

-

Solvent Addition: A measured volume of the test solvent (e.g., 1 mL of water, methanol, or chloroform) is added.

-

Equilibration: The mixture is agitated (e.g., vortexed or placed on a shaker) at a constant temperature for a set period to ensure equilibrium is reached.

-

Observation: The mixture is visually inspected for complete dissolution.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: Partial dissolution is observed.

-

Insoluble: No apparent dissolution.

-

-

Quantitative Analysis (Optional): For slightly soluble compounds, the saturated solution can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH, which profoundly impacts its solubility, absorption, and biological activity. Potentiometric titration is a highly accurate method for determining pKa.

Methodology:

Caption: Workflow for pKa Determination.

Step-by-Step Protocol:

-

Sample Preparation: A precise amount of 1,2,3,4-Tetrahydro-1-naphthoic acid is dissolved in a suitable co-solvent system (e.g., a methanol-water mixture) due to its limited water solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The volume of titrant at the half-equivalence point is determined, and the pH at this point is equal to the pKa of the acid.

Safety and Handling

1,2,3,4-Tetrahydro-1-naphthoic acid should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive examination of the key physical properties of 1,2,3,4-Tetrahydro-1-naphthoic acid. By detailing not only the quantitative data but also the underlying experimental methodologies and their scientific rationale, this document serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. A thorough understanding and accurate determination of these properties are paramount for the successful application of this versatile chemical intermediate.

References

-

Thermo Scientific Alfa Aesar. (n.d.). 1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg. Retrieved from [Link]

Sources

- 1. 1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. (R)-1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

1,2,3,4-Tetrahydro-1-naphthoic acid chemical structure

An In-Depth Technical Guide to 1,2,3,4-Tetrahydro-1-naphthoic Acid: From Synthesis to Pharmaceutical Application

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydro-1-naphthoic acid, a pivotal intermediate in organic synthesis and pharmaceutical development. The document details the molecule's core physicochemical properties, its primary synthetic pathway via catalytic hydrogenation, and the analytical methods required for its characterization. A significant focus is placed on the stereochemical aspects of this compound, particularly the critical role of the (R)-enantiomer as a key building block in the synthesis of Palonosetron, a potent 5-HT₃ receptor antagonist. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, synthesis, and application of this versatile chemical entity.

Introduction: A Molecule of Strategic Importance

1,2,3,4-Tetrahydro-1-naphthoic acid, also known as tetralin-1-carboxylic acid, is a bicyclic carboxylic acid built upon a tetralin (1,2,3,4-tetrahydronaphthalene) scaffold.[1] While its racemic form is a valuable intermediate, the true significance of this molecule in modern pharmacology lies in its chiral nature. The separation and utilization of its specific enantiomers have been instrumental in the development of highly targeted therapeutics.

The (R)-enantiomer, in particular, is a non-negotiable starting material for the synthesis of Palonosetron, a second-generation 5-HT₃ antagonist used globally for the prevention of chemotherapy-induced nausea and vomiting (CINV).[2][3] Its rigid, partially saturated ring system provides a unique conformational framework essential for high-affinity receptor binding.[3] This guide will elucidate the journey of this molecule from its synthesis as a racemate to the application of its chirally pure form in life-saving medicines.

Core Physicochemical & Structural Data

The fundamental properties of 1,2,3,4-Tetrahydro-1-naphthoic acid are summarized below. It is critical to distinguish between the racemic mixture and the individual enantiomers, as their physical properties, particularly melting points, can differ.

| Property | Value | Source(s) |

| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | [4] |

| Molecular Formula | C₁₁H₁₂O₂ | [5] |

| Molecular Weight | 176.21 g/mol | [4] |

| Appearance | White to pale cream/beige crystalline powder | [6][7] |

| CAS Number | 1914-65-4 (Racemate) | [5] |

| 23357-47-3 ((R)-enantiomer) | [8] | |

| 85977-52-2 ((S)-enantiomer) | ||

| Melting Point | 82-86 °C (Racemate) | [7] |

| 56-58 °C ((R)-enantiomer) | [8] | |

| Solubility | Soluble in methanol and chloroform; slightly soluble in water. | [5][8] |

| SMILES | C1CC(C2=CC=CC=C2C1)C(=O)O | [4] |

| InChI Key | VDLWTJCSPSUGOA-UHFFFAOYSA-N (Racemate) | [4] |

Synthesis and Stereochemical Considerations

The most direct and industrially relevant method for producing the tetralin scaffold of this molecule is through the saturation of one of the aromatic rings of a naphthalene precursor.

Synthetic Pathway to Racemic 1,2,3,4-Tetrahydro-1-naphthoic Acid

The synthesis is typically achieved via the catalytic hydrogenation of 1-naphthoic acid. This process selectively reduces one of the aromatic rings while preserving the carboxylic acid functionality.

Expertise & Causality: The choice of a heterogeneous catalyst like Palladium on carbon (Pd/C) is deliberate. Palladium is highly effective at activating molecular hydrogen and promoting the reduction of aromatic systems under manageable temperature and pressure conditions. The carbon support provides a high surface area for the reaction, maximizing catalyst efficiency. Acetic acid is often used as a solvent as it readily dissolves the starting material and is stable under hydrogenating conditions.

Caption: General analytical workflow for product validation.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

>10 ppm (singlet, broad, 1H): The acidic proton of the carboxylic acid.

-

7.1-7.5 ppm (multiplet, 4H): The four protons on the aromatic ring.

-

~3.6 ppm (triplet, 1H): The unique benzylic proton at the C1 position, coupled to the adjacent CH₂ group.

-

~2.8 ppm (multiplet, 2H): The benzylic protons at the C4 position.

-

1.8-2.2 ppm (multiplet, 4H): The remaining aliphatic protons at the C2 and C3 positions.

-

-

¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms.

-

~180 ppm: The carbonyl carbon of the carboxylic acid.

-

125-140 ppm: Six signals for the six carbons of the aromatic ring (four CH, two quaternary).

-

~45 ppm: The methine carbon at the C1 position.

-

20-35 ppm: Three signals for the aliphatic methylene carbons at C2, C3, and C4.

-

-

FTIR Spectroscopy: The infrared spectrum provides confirmation of key functional groups.

-

2500-3300 cm⁻¹ (broad): The characteristic O-H stretch of the carboxylic acid dimer.

-

~1700 cm⁻¹ (strong): The C=O carbonyl stretch.

-

~3000-3100 cm⁻¹ & 1450-1600 cm⁻¹: Aromatic C-H and C=C stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight.

-

Key Fragments: Expect to see fragments corresponding to the loss of the carboxyl group (m/z = 131) and further fragmentation of the tetralin ring structure.

-

Key Applications in Drug Development

The primary pharmaceutical application of 1,2,3,4-Tetrahydro-1-naphthoic acid is as a chiral building block.

Intermediate for Palonosetron Synthesis

The (R)-enantiomer is an indispensable precursor in the synthesis of Palonosetron. [3]The synthesis involves an amide coupling reaction between (R)-1,2,3,4-Tetrahydro-1-naphthoic acid and (S)-3-aminoquinuclidine, followed by further transformations including reduction and cyclization to form the final active pharmaceutical ingredient (API). [9] Expertise & Causality: The precise three-dimensional arrangement (stereochemistry) of the (R)-enantiomer is essential. This specific shape is what allows the final Palonosetron molecule to fit perfectly into the binding pocket of the 5-HT₃ receptor, leading to its high affinity and prolonged antagonist activity. Using the wrong enantiomer would result in a molecule that does not bind correctly and is therapeutically ineffective.

Caption: Role as a key intermediate in Palonosetron synthesis.

Other Research Applications

Beyond Palonosetron, this molecule and its derivatives serve as:

-

Reagents for Protease Inhibitors: The rigid scaffold can be incorporated into larger molecules designed to inhibit enzymes like proteases. [5]* Tools for Peptidomimetics: The constrained structure is used by researchers to create models of protein turns, aiding in the study of protein folding and the design of new therapeutic peptides. [3]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, 1,2,3,4-Tetrahydro-1-naphthoic acid presents several hazards. [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust.

-

Store in a cool, dry place in a tightly sealed container. [5]

Conclusion

1,2,3,4-Tetrahydro-1-naphthoic acid is more than a simple chemical intermediate; it is a testament to the importance of stereochemistry in drug design. Its synthesis via catalytic hydrogenation is a robust and scalable process. While the racemic product has its uses, the true value is unlocked through its chiral enantiomers, particularly the (R)-form, which is a cornerstone in the manufacturing of the antiemetic drug Palonosetron. A thorough understanding of its synthesis, characterization, and safe handling is essential for any scientist or researcher working in the fields of organic synthesis and medicinal chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12598146, 1,2,3,4-Tetrahydro-1-naphthoic acid. Retrieved from [Link]

-

Thermo Fisher Scientific (n.d.). 1,2,3,4-Tetrahydro-1-naphthoic acid, 98%. Alfa Aesar. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 101370, 1,2,3,4-Tetrahydro-2-naphthoic acid. Retrieved from [Link]

- Langer, M. (2008). U.S. Patent No. 8,334,388 B2. Washington, DC: U.S. Patent and Trademark Office.

-

Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois at Urbana-Champaign. Retrieved from [Link]

-

NIST (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Dr. D_Chemistry (2020, November 8). Catalytic Hydrogenation [Video]. YouTube. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of (R)-1,2,3,4-Tetrahydro-1-naphthoic Acid in Drug Synthesis. Retrieved from [Link]

- Romero, C. M. C., Thybaut, J. W., & Marin, G. B. (2008). Naphthalene hydrogenation over a NiMo/γ-Al2O3 catalyst: Experimental study and kinetic modelling.

-

TNG, T., & WU, Y. F. (2009). Synthesis of Palonosetron Hydrochloride. Chinese Pharmaceutical Journal, 44(10), 794-795. Retrieved from [Link]

- Li, J. (2010). U.S. Patent No. CN101157691B.

-

Dr. Hubbard UGA Chemistry (2020, March 24). CHEM 2211L Experiment 7 - Transfer Hydrogenation Experiment [Video]. YouTube. Retrieved from [Link]

-

NIST (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (n.d.). Naphthalene, 1,2,3,4-tetrahydro-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sci-Hub (n.d.). Naphthalene hydrogenation over a NiMo/γ-Al2O3 catalyst: Experimental study and kinetic modelling. Retrieved from [Link]

-

NIST (n.d.). 1-Naphthalenol, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1,2,3,4-Tetrahydro-2-naphthoic acid | C11H12O2 | CID 101370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8334388B2 - Palonosetron salts and processes for preparation and purification thereof - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,2,3,4-Tetrahydro-1-naphthoic acid | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. chemimpex.com [chemimpex.com]

- 7. H32138.MD [thermofisher.com]

- 8. echemi.com [echemi.com]

- 9. Synthesis of Palonosetron Hydrochloride [journal11.magtechjournal.com]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS 1914-65-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Scaffold

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid, also known as Tetralin-1-carboxylic acid, is a bicyclic organic compound that serves as a pivotal building block in synthetic and medicinal chemistry. Its structure, featuring a partially hydrogenated naphthalene ring fused to a cyclohexane ring with a carboxylic acid group at a chiral center, provides a unique three-dimensional framework. This scaffold is of significant interest in drug discovery, as the tetralin motif is present in a range of biologically active molecules, including antidepressants, anticancer agents, and treatments for neurodegenerative diseases.[1][2] The carboxylic acid functional group offers a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).[3] This guide provides a technical overview of its properties, synthesis, analysis, and applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid is essential for its effective use in a laboratory setting. The compound is typically a white to off-white crystalline solid at room temperature.[4] Its solubility is limited in water but good in various organic solvents, a characteristic stemming from its hydrophobic bicyclic core.[4]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1914-65-4 | [5] |

| Molecular Formula | C₁₁H₁₂O₂ | [5] |

| Molecular Weight | 176.21 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 75-77 °C / 84 °C | [5][6] |

| Boiling Point | 342.7 ± 21.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| LogP | 2.36 |[5] |

Table 2: Key Spectroscopic Data for Structural Elucidation

| Analytical Technique | Characteristic Features |

|---|---|

| ¹H NMR | Protons on the aromatic ring typically appear as multiplets in the δ 7.0-7.4 ppm range. The methine proton at the C1 position (adjacent to the carboxylic acid) is a key diagnostic signal, usually found further downfield. The aliphatic protons on the saturated ring (C2, C3, C4) will appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm). The acidic proton of the carboxyl group will be a broad singlet, often above δ 10 ppm, and can be exchanged with D₂O. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is a distinct downfield signal, typically >175 ppm. Aromatic carbons will be observed in the δ 125-140 ppm range. The aliphatic carbons of the saturated ring will appear in the upfield region. |

| FT-IR (ATR) | A very broad O-H stretch from the carboxylic acid dimer is expected from ~2500-3300 cm⁻¹. A sharp, strong C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. C-H stretches from the aromatic and aliphatic portions will be seen around 3000 cm⁻¹ and just below, respectively. C=C stretches from the aromatic ring appear in the ~1450-1600 cm⁻¹ region.[7] |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 176. A common fragmentation pattern is the loss of the carboxyl group (-COOH), leading to a significant peak at m/z = 131. |

Synthesis and Purification: A Practical Workflow

The synthesis of 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid typically originates from α-tetralone, which itself can be synthesized via intramolecular Friedel-Crafts cyclization. A common laboratory-scale approach involves the hydrolysis of a nitrile precursor, which provides a reliable route to the desired carboxylic acid.

Rationale for Synthetic Strategy

The chosen pathway leverages readily available starting materials and well-understood reaction mechanisms. The conversion of a ketone (α-tetralone) to a cyanohydrin, followed by hydrolysis, is a classic method for introducing a carboxylic acid group at a carbonyl carbon. The workup procedure is designed to effectively separate the acidic product from neutral and basic impurities through pH-controlled extractions.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Cyano-1-trimethylsiloxy-1,2,3,4-tetrahydronaphthalene from α-Tetralone

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add α-tetralone (1.0 eq) and a catalytic amount of zinc iodide (ZnI₂, ~0.05 eq).

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.

-

Causality: This reaction is a nucleophilic addition of cyanide to the ketone, catalyzed by the Lewis acid ZnI₂, which activates the carbonyl group. Using TMSCN is often safer than using HCN gas directly.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, the reaction mixture is typically used directly in the next step without extensive purification.

Step 2: Hydrolysis to 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid [8]

-

Hydrolysis Conditions: To the crude product from Step 1, add a mixture of concentrated hydrochloric acid and glacial acetic acid (e.g., a 1:1 v/v mixture).[8]

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (typically >100°C) for several hours (e.g., 24-48 hours).[8]

-

Causality: The harsh acidic conditions and high temperature are necessary to hydrolyze both the silyl ether and the sterically hindered tertiary nitrile to the corresponding carboxylic acid.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent like ethyl acetate or chloroform.

-

Separate the layers. Extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic layers and perform a basic extraction using an aqueous solution of sodium hydroxide (e.g., 2N NaOH) to deprotonate the carboxylic acid, transferring it to the aqueous layer as its sodium salt.[8]

-

Wash the basic aqueous layer with ether or ethyl acetate to remove any remaining neutral impurities.[8]

-

Cool the basic aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2, causing the carboxylic acid product to precipitate.[8]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

-

Recrystallization (Self-Validation): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield a high-purity crystalline solid. The sharpness of the melting point is a key indicator of purity.

Applications in Drug Discovery and Medicinal Chemistry

The tetralin scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[9] The introduction of a carboxylic acid at the 1-position provides a crucial anchor point for derivatization, enabling the exploration of new chemical space.

-

Antidepressants and CNS Agents: The tetralin core is famously found in the antidepressant sertraline.[1] Derivatives of tetralin-carboxylic acid can be used to synthesize analogs that target various central nervous system (CNS) receptors, such as serotonin (5-HT) and dopamine receptors.[3]

-

Anticancer and Antimicrobial Agents: The rigid scaffold can be used to position functional groups in a precise orientation for interaction with enzyme active sites or protein-protein interfaces.[2] Amide derivatives of tetralin carboxylic acids have been investigated as inhibitors of Mycobacterium tuberculosis.[3] The chiral nature of the C1 position is often critical for achieving the desired pharmacological activity and selectivity in therapeutic molecules.[10]

-

Synthetic Intermediate: The carboxylic acid functionality is a gateway to a wide array of other functional groups. It can be readily converted into esters, amides, acid chlorides, and alcohols (via reduction), making it a highly versatile intermediate for multi-step syntheses.

Safety and Handling

As a laboratory chemical, 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid requires careful handling to minimize risk.

GHS Hazard Classification Summary:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard Operating Protocol for Safe Handling

-

Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required to protect against skin contact.

-

-

Handling: Avoid creating dust. Use appropriate tools (spatulas) for weighing and transferring the solid. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. A refrigerator is recommended for long-term storage to ensure stability.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid (CAS 1914-65-4) is more than just a chemical intermediate; it is a strategic tool for chemists engaged in the design and synthesis of complex, biologically active molecules. Its unique conformational properties, combined with the synthetic versatility of the carboxylic acid group, make it a valuable scaffold for developing novel therapeutics. A thorough understanding of its synthesis, purification, and handling is paramount to leveraging its full potential in research and development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing (1R)-Tetralin-1-carboxylic Acid: A Key for Proteasome Inhibitor Synthesis. Retrieved from [Link]

-

Chemsrc. (2025). 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]

-

Cook, G. M., et al. (2017). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PLoS ONE, 12(4), e0175188. Available at: [Link]

-

Ramasamy, R., & Prabhakaran, V. (2014). Vibrational Spectroscopic Studies of Tetralin. International Journal of Physics and Applications, 6(1), 21-28. Available at: [Link]

-

ResearchGate. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link]

-

Elliott, A. J., et al. (1971). The metabolism of tetralin. Biochemical Journal, 124(4), 803-811. Available at: [Link]

-

Wang, Y., et al. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113964. Available at: [Link]

-

Organic Syntheses. (n.d.). 1,2,3,4-tetraphenylnaphthalene. Retrieved from [Link]

-

ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (2025). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TETRALIN. Retrieved from [Link]

-

HHC. (n.d.). 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid, 5g, Each. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Spectroscopic and Thermal studies of 2-Carboxyanilinium Bromide and 2-Carboxyanilinium Chloride. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. CAS#:1914-65-4 | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | Chemsrc [chemsrc.com]

- 6. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. irphouse.com [irphouse.com]

- 8. prepchem.com [prepchem.com]

- 9. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility and Stability of Tetralin-1-carboxylic Acid

Introduction

Tetralin-1-carboxylic acid, with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , is a derivative of tetralin, a partially hydrogenated naphthalene.[1][2] Its structure, featuring a carboxylic acid group attached to the saturated ring of the tetralin framework, imparts a unique combination of lipophilic and hydrophilic properties. This bifunctional nature makes it a molecule of interest in medicinal chemistry and materials science, where precise control over solubility and stability is paramount for successful application.

This technical guide provides a comprehensive overview of the critical physicochemical properties of tetralin-1-carboxylic acid, focusing on its solubility in various solvent systems and its stability under different stress conditions. As a Senior Application Scientist, the aim is not merely to present data but to offer a foundational understanding of the principles governing these properties and to provide robust, field-proven methodologies for their assessment. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's behavior.

I. Physicochemical Properties of Tetralin-1-carboxylic Acid

A solid understanding of the fundamental physicochemical properties is the cornerstone of any formulation or stability study. The key physical constants for tetralin-1-carboxylic acid are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| Melting Point | 75-77 °C | [1] |

| Boiling Point | 342.7 ± 21.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Appearance | Crystalline Powder | [2] |

These properties indicate that tetralin-1-carboxylic acid is a solid at room temperature with a relatively high boiling point, suggesting low volatility. Its crystalline nature underscores the importance of understanding its solubility, as the energy required to break the crystal lattice will be a significant factor.

II. Solubility Profile: A Predictive and Experimental Approach

The solubility of an active molecule is a critical determinant of its bioavailability, formulation feasibility, and overall utility. The presence of both a bulky, nonpolar tetralin ring and a polar carboxylic acid group suggests a nuanced solubility profile. While specific quantitative solubility data for tetralin-1-carboxylic acid is not extensively available in public literature, we can predict its behavior and provide a robust protocol for its determination.

A. Predicted Solubility Behavior

Based on the principle of "like dissolves like," we can anticipate the following:

-

Aqueous Solubility: The carboxylic acid group can engage in hydrogen bonding with water. However, the large, hydrophobic tetralin moiety is expected to significantly limit its solubility in aqueous media, particularly at neutral pH. The solubility is expected to increase at higher pH values due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. The alkyl chains of the alcohols will also have some affinity for the tetralin ring system. Therefore, moderate to good solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are effective hydrogen bond acceptors and can solvate the carboxylic acid group well. Their overall polarity should also accommodate the tetralin structure, suggesting good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The hydrophobic tetralin ring will be well-solvated by these solvents, but the polar carboxylic acid group will be disfavored, likely leading to poor solubility.

B. Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of tetralin-1-carboxylic acid. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of tetralin-1-carboxylic acid in a panel of relevant solvents at controlled temperatures.

Materials:

-

Tetralin-1-carboxylic acid (purity >98%)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, acetone, toluene)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated titration method

-

Volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of tetralin-1-carboxylic acid to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Accurately dispense a known volume of each test solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The causality here is that equilibrium is a state where the rate of dissolution equals the rate of precipitation, and this process requires sufficient time and energy (agitation) to complete.

-

-

Sample Collection and Preparation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant. This step is critical to avoid aspirating any solid material, which would artificially inflate the solubility measurement.

-

Accurately dilute the supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method. HPLC with UV detection is often suitable for aromatic carboxylic acids. A titration with a standardized base could also be employed if the solvent system allows.

-

Quantify the concentration of tetralin-1-carboxylic acid in the diluted samples by comparing the response to a standard curve prepared with known concentrations of the compound.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

-

III. Chemical Stability Profile: A Forced Degradation Approach

Understanding the chemical stability of a molecule is crucial for determining its shelf-life, identifying potential degradation products, and developing stable formulations. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and identify the likely degradation pathways.[3]

A. Potential Degradation Pathways

For tetralin-1-carboxylic acid, several degradation pathways can be hypothesized based on its structure:

-

Hydrolysis: The carboxylic acid functional group itself is generally stable to hydrolysis. However, if formulated as an ester derivative, this would be a primary degradation route.[4]

-

Oxidation: The benzylic position of the tetralin ring (the carbon atom to which the carboxylic acid is attached) is susceptible to oxidation. The saturated ring could also undergo oxidative cleavage under harsh conditions.

-

Photodegradation: The aromatic ring is a chromophore that can absorb UV light, potentially leading to photolytic degradation.[5]

-

Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) is a potential degradation pathway for carboxylic acids.

B. Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to evaluating the stability of tetralin-1-carboxylic acid under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[6]

Objective: To identify the degradation products of tetralin-1-carboxylic acid under hydrolytic, oxidative, photolytic, and thermal stress conditions and to develop a stability-indicating analytical method.

Workflow Diagram:

Caption: Workflow for Forced Degradation Studies.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of tetralin-1-carboxylic acid in a suitable solvent where it is known to be soluble and stable (e.g., methanol or acetonitrile).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of base before analysis.[7]

-

Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M sodium hydroxide. Follow the same heating and sampling procedure as for acid hydrolysis. Neutralize the samples with an equivalent amount of acid before analysis.[7]

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature and protected from light. Collect samples at various time points. The choice of a peroxide concentration is critical; it should be sufficient to induce degradation without causing complete and immediate decomposition.

-

Thermal Degradation: Expose a solid sample of tetralin-1-carboxylic acid to dry heat in a calibrated oven (e.g., 80 °C, or a temperature just below its melting point). Also, expose a solution of the compound to heat. Sample at various time points.

-

Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Analysis:

-

Analyze all stressed and control samples by a stability-indicating HPLC method. A good starting point would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with a small amount of acid, like 0.1% formic acid, to ensure the carboxylic acid is protonated).

-

The method is considered "stability-indicating" if it can separate the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to validate this.

-

Calculate the percentage of degradation of tetralin-1-carboxylic acid in each sample.

-

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. By determining the mass-to-charge ratio of the degradation products, their molecular formulas can be proposed, and fragmentation patterns can help elucidate their structures.

-

IV. Summary and Recommendations

Tetralin-1-carboxylic acid is a compound with a predictable yet nuanced solubility and stability profile. While extensive public data is lacking, this guide provides the scientific rationale and robust experimental protocols for researchers to thoroughly characterize these critical parameters.

Key Recommendations:

-

Solubility: A systematic solubility screen across a range of solvents with varying polarities is recommended. The provided equilibrium solubility protocol offers a reliable method for generating this data.

-

Stability: A comprehensive forced degradation study is essential to understand the intrinsic stability of the molecule. The outlined protocols for hydrolytic, oxidative, photolytic, and thermal stress will reveal potential degradation pathways and inform on appropriate storage and handling conditions.

-

Analytical Methodology: The development of a validated, stability-indicating HPLC method is a prerequisite for both solubility and stability studies. This method is the cornerstone of accurate quantification and impurity profiling.

By following the principles and methodologies outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of tetralin-1-carboxylic acid, enabling its effective and safe application in their respective fields.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8404, Tetralin. Retrieved from [Link].

-

Chemsrc (2023). 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid. Retrieved from [Link].

- Stalport, M., et al. (2009). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. Astrobiology, 9(6), 543-549.

- Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage.

- Gao, J., et al. (2014). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents.

- Li, Y., et al. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 25(1), 38.

- Voigt, J., & Kümmerer, K. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48268-48278.

- Sonawane, G., et al. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12598146, 1,2,3,4-Tetrahydro-1-naphthoic acid. Retrieved from [Link].

- Komarova, N., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 26(21), 6431.

- Parkhomchuk, E. V., et al. (2019). New Approach to Synthesis of Tetralin via Naphthalene Hydrogenation in Supercritical Conditions Using Polymer-Stabilized Pt Nanoparticles.

- de Oliveira, H. P., & da Silva, J. (2008). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). Journal of Thermal Analysis and Calorimetry, 92(2), 539-544.

- Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. University of California, Berkeley.

- Šaponjac, V. T., et al. (2021).

- Brunetti, B., et al. (2016). On the Thermal and Thermodynamic (In)Stability of Methylammonium Lead Halide Perovskites. Scientific Reports, 6(1), 31896.

-

Ataman Kimya. TETRALIN. Retrieved from [Link].

-

Reddit. (2020). carboxylic acid solubility + TLC. Retrieved from [Link].

- Stalling, D. L., et al. (1988). Methods for Analysis of Organic Compounds. NOAA Technical Memorandum NMFS F/NWC-140.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

-

INCHEM. (2021). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link].

- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological profile for 2,4,6-trinitrotoluene.

- Marciniak, A., et al. (2013). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. Molecules, 18(7), 8092-8102.

- Politechnika Białostocka. (2021).

- University of Calgary. (2023). Solubility of Organic Compounds.

-

Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link].

- Research & Reviews: Journal of Pharmaceutical Analysis. (2014).

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link].

Sources

- 1. CAS#:1914-65-4 | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | Chemsrc [chemsrc.com]

- 2. 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. Tetralin - Wikipedia [en.wikipedia.org]

- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Chiral Properties of 1,2,3,4-Tetrahydro-1-naphthoic Acid: An In-Depth Technical Guide

Introduction: The Significance of Chirality in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is of paramount importance. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in spatial orientation can lead to significant variations in how a drug molecule interacts with its biological target, such as a receptor or an enzyme. This guide provides a comprehensive technical overview of the chiral properties of 1,2,3,4-tetrahydro-1-naphthoic acid, a key chiral building block in modern drug synthesis. Understanding and controlling the chirality of this molecule is crucial for the development of safe and effective therapeutics.

This versatile bicyclic carboxylic acid serves as a vital intermediate in the synthesis of various complex organic molecules.[1] Researchers and industry professionals utilize 1,2,3,4-tetrahydro-1-naphthoic acid in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1]

Synthesis of Racemic 1,2,3,4-Tetrahydro-1-naphthoic Acid

The journey to obtaining enantiomerically pure 1,2,3,4-tetrahydro-1-naphthoic acid begins with the synthesis of the racemic mixture. A common and effective route involves the catalytic hydrogenation of 1-naphthoic acid.

Experimental Protocol: Synthesis of Racemic 1,2,3,4-Tetrahydro-1-naphthoic Acid

Step 1: Synthesis of 1-Naphthoic Acid

1-Naphthoic acid can be prepared via a Grignard reaction starting from 1-bromonaphthalene.

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small amount of anhydrous ether to cover the magnesium, followed by a few drops of 1-bromonaphthalene and a crystal of iodine to initiate the reaction.

-

Once the reaction starts, add a solution of 1-bromonaphthalene in anhydrous ether dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath and slowly bubble dry carbon dioxide gas through the solution.

-

After the carboxylation is complete, acidify the mixture with hydrochloric acid.

-

Extract the aqueous layer with ether, and then extract the combined organic layers with a sodium hydroxide solution.

-

Acidify the alkaline aqueous layer to precipitate the crude 1-naphthoic acid.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 1-naphthoic acid.

Step 2: Catalytic Hydrogenation to 1,2,3,4-Tetrahydro-1-naphthoic Acid

-

In a high-pressure hydrogenation vessel, dissolve 1-naphthoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure and heat to the appropriate temperature.

-

Maintain the reaction under vigorous stirring until the theoretical amount of hydrogen has been consumed.

-

Cool the reaction mixture, carefully vent the hydrogen, and filter off the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude racemic 1,2,3,4-tetrahydro-1-naphthoic acid.

-

The crude product can be further purified by recrystallization.

Resolution of Enantiomers: Isolating the (R)- and (S)-Forms

The separation of the racemic mixture into its individual enantiomers is a critical step. Two primary methods are employed for the resolution of 1,2,3,4-tetrahydro-1-naphthoic acid: classical resolution via diastereomeric salt formation and chiral chromatography.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This traditional method relies on the reaction of the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Causality Behind Experimental Choices: The choice of the resolving agent is crucial. Chiral amines such as (-)-cinchonidine, (+)-cinchonine, or (1R,2S)-(-)-ephedrine are often effective for the resolution of carboxylic acids. The selection is typically based on the ability to form well-defined, crystalline salts with a significant difference in solubility between the two diastereomers. The solvent system is also a key parameter, as it directly influences the solubility of the diastereomeric salts. A solvent or solvent mixture is chosen where one salt is sparingly soluble and crystallizes out, while the other remains in solution.

Experimental Protocol: Generalized Classical Resolution

-

Dissolve the racemic 1,2,3,4-tetrahydro-1-naphthoic acid in a suitable hot solvent (e.g., ethanol, acetone, or a mixture).

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (-)-cinchonidine) in the same hot solvent.

-

Slowly add the solution of the resolving agent to the solution of the racemic acid with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

-

To recover the enantiomerically enriched acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl).

-

The free carboxylic acid will precipitate and can be collected by filtration, washed with water, and dried.

-

The other enantiomer can be recovered from the mother liquor by evaporation of the solvent, followed by acidification and extraction.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality Behind Experimental Choices: The selection of the CSP is the most critical factor for a successful chiral HPLC separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for a broad range of chiral compounds. The mobile phase composition, including the choice of the non-polar solvent, the polar modifier, and any additives, is optimized to achieve the best resolution and peak shape. For acidic compounds like 1,2,3,4-tetrahydro-1-naphthoic acid, the addition of a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak symmetry and resolution by suppressing the ionization of the carboxyl group.

Experimental Protocol: Chiral HPLC Resolution

A validated isocratic chiral HPLC method has been developed for the enantiomeric purity determination of 1,2,3,4-tetrahydro-1-naphthoic acid.[2]

-

Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm[2]

-

Mobile Phase: n-hexane:isopropyl alcohol:trifluoroacetic acid (948:50:2, v/v/v)[2]

-

Flow Rate: 0.8 mL/min[2]

-

Detection: UV at a suitable wavelength

This method has been shown to provide a resolution factor of greater than three between the enantiomers, indicating a baseline separation.[2]

Determination of Absolute Configuration

Once the enantiomers are separated, it is essential to determine their absolute configuration, i.e., to assign them as either (R) or (S). This is typically achieved using chiroptical methods or X-ray crystallography.

Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

-

Circular Dichroism (CD) Spectroscopy: Measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum will show positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. Enantiomers will exhibit mirror-image CD spectra.

-

Optical Rotatory Dispersion (ORD) Spectroscopy: Measures the change in the angle of optical rotation as a function of wavelength. The shape of the ORD curve is characteristic of the stereochemistry of the molecule.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of all atoms in the molecule. To determine the absolute configuration of an enantiomer of 1,2,3,4-tetrahydro-1-naphthoic acid, a single crystal of a salt formed with a chiral amine of known absolute configuration would be prepared and analyzed. The known configuration of the amine serves as an internal reference for assigning the configuration of the acid.

Physicochemical Properties of Enantiomers

| Property | (R)-1,2,3,4-Tetrahydro-1-naphthoic acid | (S)-1,2,3,4-Tetrahydro-1-naphthoic acid | Racemic 1,2,3,4-Tetrahydro-1-naphthoic acid |

| CAS Number | 23357-47-3 | 85977-52-2 | 1914-65-4 |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol | 176.21 g/mol | 176.21 g/mol |

| Melting Point | 56-58 °C[3] | 55-57 °C | 79.0-86.0 °C[4] |

| Optical Rotation | (+) | (-) | 0 |

Applications in Drug Development: The Case of Palonosetron

The primary and most significant application of enantiomerically pure 1,2,3,4-tetrahydro-1-naphthoic acid is in the synthesis of Palonosetron.[3] Palonosetron is a highly potent and selective 5-HT₃ receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3]

The synthesis of Palonosetron specifically requires the (R)-enantiomer of 1,2,3,4-tetrahydro-1-naphthoic acid.[3] This highlights the critical importance of stereochemistry in the biological activity of the final drug product. The (R)-enantiomer serves as the chiral scaffold upon which the rest of the Palonosetron molecule is constructed.

Simplified Synthetic Pathway to Palonosetron:

Caption: Simplified synthetic route to Palonosetron from (R)-1,2,3,4-tetrahydro-1-naphthoic acid.

While the (R)-enantiomer is crucial for Palonosetron synthesis, there is limited publicly available information on the specific pharmacological profile of the (S)-enantiomer. It is common in drug development for one enantiomer to be significantly more active or to have a different pharmacological profile than its mirror image. The lack of information on the (S)-enantiomer may suggest it is less active or has an undesirable profile for this particular therapeutic application.

Conclusion

1,2,3,4-Tetrahydro-1-naphthoic acid is a compelling example of the profound impact of chirality in the pharmaceutical industry. The ability to synthesize, separate, and characterize its enantiomers is fundamental to the production of vital medications like Palonosetron. This guide has provided an in-depth overview of the synthesis of the racemic mixture, detailed protocols for the resolution of its enantiomers, methods for the determination of absolute configuration, and a discussion of the critical role of the (R)-enantiomer in drug development. As the demand for enantiomerically pure drugs continues to grow, a thorough understanding of the chiral properties of key building blocks like 1,2,3,4-tetrahydro-1-naphthoic acid will remain indispensable for researchers and scientists in the field.

References

- U.S. Patent No. 8,334,388 B2. (2012). Palonosetron salts and processes for preparation and purification thereof. Google Patents.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-1-naphthoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Scholars Research Library. (n.d.). Enantiomeric separation of 1, 2, 3, 4-tetrahydro-1-naphthoic acid using chiral stationary Phase. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023, December 27). 1-Naphthoic acid. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). α-NAPHTHOIC ACID. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2017, September 26). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2015, July 13). Synthesis of racemic 1,2,3,4-tetrahydroisoquinolines and their resolution. Retrieved January 23, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved January 23, 2026, from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 1,2,3,4-Tetrahydro-1-naphthoic acid, 98%. Retrieved January 23, 2026, from [Link]

-

Chinese Pharmaceutical Journal. (2009). Synthesis of Palonosetron Hydrochloride. Retrieved January 23, 2026, from [Link]

-

Eureka. (2013, September 4). Preparation method of palonosetron and palonosetron hydrochloride and injection. Retrieved January 23, 2026, from [Link]

Sources

- 1. 1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. 1,2,3,4-Tetrahydro-1-naphthoic acid | C11H12O2 | CID 12598146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydro-1-naphthoic acid, 98% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

(R)-1,2,3,4-Tetrahydro-1-naphthoic acid: A Chiral Building Block for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Scaffolds in Drug Design

In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug substance is a critical aspect of drug development. Chiral building blocks, enantiomerically pure compounds that serve as starting materials for more complex molecules, are indispensable tools in this endeavor.

(R)-1,2,3,4-Tetrahydro-1-naphthoic acid, a chiral carboxylic acid featuring a tetralin scaffold, has emerged as a valuable and versatile chiral building block. Its rigid, bicyclic structure provides a well-defined conformational constraint, making it an excellent starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of (R)-1,2,3,4-Tetrahydro-1-naphthoic acid, encompassing its synthesis, resolution, chemical properties, and key applications, with a particular focus on its pivotal role in the synthesis of the antiemetic drug Palonosetron.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of (R)-1,2,3,4-Tetrahydro-1-naphthoic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |

| Molecular Weight | 176.21 g/mol | [1][2] |

| CAS Number | 23357-47-3 | [2] |

| Appearance | White to pale cream crystals or powder | |

| Melting Point | 56-58 °C | [2] |

| Solubility | Slightly soluble in water; Soluble in methanol and chloroform. | [2][3] |

| Optical Rotation | [α]D²⁰ +61.3° (c=1, toluene) |

Spectroscopic Characterization:

Spectroscopic analysis is crucial for confirming the identity and purity of (R)-1,2,3,4-Tetrahydro-1-naphthoic acid.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the aliphatic protons of the tetralin ring, and the carboxylic acid proton. The chiral center at C1 will lead to complex splitting patterns for the adjacent methylene protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the aromatic carbons, the aliphatic carbons of the tetralin ring, and the carbonyl carbon of the carboxylic acid.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying functional groups. The characteristic broad O-H stretching vibration of the carboxylic acid dimer is expected between 2500 and 3300 cm⁻¹.[4] A strong C=O stretching vibration should be observed around 1700 cm⁻¹.[5]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z = 176. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[6]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (R)-1,2,3,4-Tetrahydro-1-naphthoic acid is a key challenge. The most common strategy involves the synthesis of the racemic acid followed by chiral resolution. Asymmetric synthesis offers a more direct route, though it can be more complex to develop.

Synthesis of Racemic 1,2,3,4-Tetrahydro-1-naphthoic Acid

A common and effective method for the synthesis of the racemic acid is the catalytic hydrogenation of 1-naphthoic acid.

Reaction Scheme:

Figure 1: General scheme for the synthesis of racemic 1,2,3,4-tetrahydro-1-naphthoic acid.

Detailed Experimental Protocol: Catalytic Hydrogenation of 1-Naphthoic Acid

-

Reactor Setup: To a high-pressure hydrogenation reactor, add 1-naphthoic acid (1 equivalent) and a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, typically 1-5 mol%).

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).

-

Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or HPLC until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude racemic 1,2,3,4-Tetrahydro-1-naphthoic acid, which can be further purified by recrystallization.

Chiral Resolution of Racemic 1,2,3,4-Tetrahydro-1-naphthoic Acid

Classical resolution via the formation of diastereomeric salts is a widely used and effective method for obtaining the individual enantiomers. This process involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Principle of Chiral Resolution:

Figure 2: Workflow for the chiral resolution of a racemic acid.

Detailed Experimental Protocol: Resolution with (R)-(+)-α-Phenylethylamine

-

Salt Formation: Dissolve the racemic 1,2,3,4-Tetrahydro-1-naphthoic acid (1 equivalent) in a suitable hot solvent, such as acetone or ethyl acetate. To this solution, add a solution of (R)-(+)-α-phenylethylamine (0.5 equivalents) in the same solvent.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance precipitation.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomeric salt, can be set aside for the recovery of the other enantiomer.

-

Liberation of the (R)-Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid, such as hydrochloric acid, to a pH of 1-2.

-

Extraction: Extract the liberated (R)-1,2,3,4-Tetrahydro-1-naphthoic acid with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-acid. The enantiomeric purity can be determined by chiral HPLC.